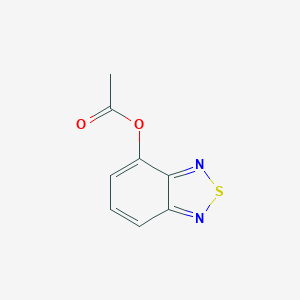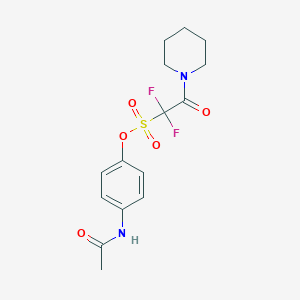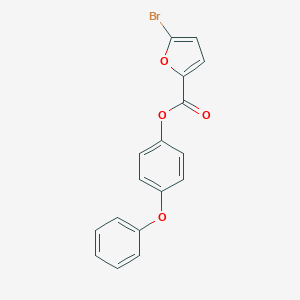![molecular formula C19H13N3O2 B382114 3-(4-Nitrophenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B382114.png)
3-(4-Nitrophenyl)-1-phenylimidazo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Nitrophenyl)-1-phenylimidazo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound. This compound is part of the imidazo[1,5-a]pyridine family, which is known for its wide range of applications in medicinal chemistry, materials science, and other fields. The structure of this compound includes a nitrophenyl group and a phenyl group attached to the imidazo[1,5-a]pyridine core, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenyl)-1-phenylimidazo[1,5-a]pyridine typically involves a multi-step process. One common method is the iodine-mediated one-pot synthesis, which starts with 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates. This method constructs C-N and C-S bonds simultaneously under mild reaction conditions . Another approach involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial for scaling up the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Nitrophenyl)-1-phenylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazo[1,5-a]pyridine derivatives
Scientific Research Applications
3-(4-Nitrophenyl)-1-phenylimidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of materials for optoelectronic devices, sensors, and imaging agents.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)-1-phenylimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways. The nitrophenyl group can participate in electron transfer reactions, affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Another class of imidazopyridines with different substitution patterns.
Imidazo[1,5-a]pyridine Derivatives: Compounds with various substituents on the imidazo[1,5-a]pyridine core.
Uniqueness: 3-(4-Nitrophenyl)-1-phenylimidazo[1,5-a]pyridine is unique due to the presence of both nitrophenyl and phenyl groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H13N3O2 |
|---|---|
Molecular Weight |
315.3g/mol |
IUPAC Name |
3-(4-nitrophenyl)-1-phenylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C19H13N3O2/c23-22(24)16-11-9-15(10-12-16)19-20-18(14-6-2-1-3-7-14)17-8-4-5-13-21(17)19/h1-13H |
InChI Key |
BPPLNPAGKFDICU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (2E)-cyano[(3-fluorophenyl)hydrazono]ethanoate](/img/structure/B382032.png)
![Ethyl cyano[(4-fluorophenyl)hydrazono]acetate](/img/structure/B382033.png)
![7-methoxy-4-[2-(octadecyloxy)phenyl]-2(1H)-quinolinone](/img/structure/B382034.png)
![Ethyl 3-amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B382035.png)
![4-(1-Pyrrolidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B382036.png)

![4-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B382038.png)
![N-(4-methoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B382039.png)



![N'-[(4-isobutoxyphenyl)(4-methoxyphenyl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B382050.png)

![[4-(Dimethylamino)phenyl][4-(octyloxy)phenyl]methanone](/img/structure/B382053.png)
